molecular formula C14H16INO B1324237 8-(2-Iodophenyl)-8-oxooctanenitrile CAS No. 898768-09-7

8-(2-Iodophenyl)-8-oxooctanenitrile

Cat. No. B1324237
M. Wt: 341.19 g/mol
InChI Key: MTELNBIDELQDJK-UHFFFAOYSA-N
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Description

The compound “8-(2-Iodophenyl)-8-oxooctanenitrile” appears to be a complex organic molecule. It contains an iodophenyl group, which is a phenyl ring (a hexagonal ring of carbon atoms) with an iodine atom attached. It also contains an octanenitrile group, which is an eight-carbon chain with a nitrile group (-C≡N) at the end. The “8-oxo” part suggests that there is a carbonyl group (=O) on the eighth carbon of the chain.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the iodination of a phenyl group and the formation of an octanenitrile chain. The exact methods would depend on the specific reactions used and the available starting materials.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The iodophenyl group would likely be planar due to the structure of the phenyl ring, while the octanenitrile chain could potentially adopt various conformations depending on the presence of any steric hindrance or other factors.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the iodine atom, the nitrile group, and the carbonyl group. The iodine atom could potentially be replaced by other groups in a substitution reaction, while the nitrile and carbonyl groups could participate in various addition and condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point and melting point. The nitrile and carbonyl groups could influence its polarity and solubility.


Scientific Research Applications

Synthesis and Radiochemistry

8-(2-Iodophenyl)-8-oxooctanenitrile has been involved in the synthesis of radioiodinated analogs, like 2-(4-[131I]iodophenyl)- and 8-[131I]iodo-2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one, using methods such as acid decomposition of aryl triazenes in acetonitrile. This synthesis plays a crucial role in developing compounds for radiochemical studies (Maeda, Komori, Dohmoto, & Kojima, 1985).

Organic Synthesis and Catalysis

In organic synthesis, this compound is involved in regioselective arylation reactions, particularly with biphenyl-2-ols and naphthols. These reactions are catalyzed by palladium in the presence of aryl halides, illustrating the compound's utility in developing diverse organic materials (Satoh, Inoh, Kawamura, Kawamura, Miura, & Nomura, 1998).

Biochemical Applications

8-(2-Iodophenyl)-8-oxooctanenitrile is also relevant in biochemical contexts, such as in the study of 8-oxo-7,8-dihydro-2′-deoxyguanosine concentrations in various human body fluids. This compound's analogs are investigated for their role in oxidative damage to DNA, which has implications in aging, cancer, and degenerative diseases (Hu, Cooke, Tsai, & Chao, 2015).

Optoelectronics and Material Science

In the field of materials science, derivatives of 8-(2-Iodophenyl)-8-oxooctanenitrile are studied for their optoelectronic properties. For instance, compounds such as hydroquinoline derivatives are analyzed for their structural, electronic, optical, and charge transport properties, which are significant for developing multifunctional materials (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Chemosensors Development

The compound has applications in the development of chemosensors. Novel chemosensors like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile are created for the selective recognition of toxic ions like Pd2+. These advancements are crucial for environmental monitoring and safety (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and its potential effects on the human body. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.


Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s a potential drug, further studies could focus on its biological activity and toxicity. If it’s a synthetic intermediate, research could focus on optimizing its synthesis and exploring its reactivity in various reactions.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For more specific information, further research would be needed.


properties

IUPAC Name

8-(2-iodophenyl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO/c15-13-9-6-5-8-12(13)14(17)10-4-2-1-3-7-11-16/h5-6,8-9H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTELNBIDELQDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642256
Record name 8-(2-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Iodophenyl)-8-oxooctanenitrile

CAS RN

898768-09-7
Record name 8-(2-Iodophenyl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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